An In-Depth Technical Guide to 7-Methylisoindolin-1-one: Structure, Properties, and Synthetic Approaches
An In-Depth Technical Guide to 7-Methylisoindolin-1-one: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylisoindolin-1-one is a heterocyclic organic compound featuring a fused benzene and pyrrole ring system, forming the isoindolinone core. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The methyl group at the 7-position influences the compound's steric and electronic properties, potentially modulating its interaction with biological targets. This guide provides a comprehensive overview of the chemical structure, properties, and synthetic strategies for 7-Methylisoindolin-1-one, offering insights for its application in research and drug development.
Chemical Structure and Identification
The foundational structure of 7-Methylisoindolin-1-one is the isoindolinone core, which is a bicyclic system where a benzene ring is fused to a γ-lactam (a five-membered cyclic amide). In this specific derivative, a methyl group is substituted at the 7-position of the aromatic ring.
Caption: Chemical structure of 7-Methylisoindolin-1-one.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 7-methyl-2,3-dihydroisoindol-1-one |
| CAS Number | 65399-02-2[1][2][3] |
| Molecular Formula | C₉H₉NO[1][2][3] |
| Molecular Weight | 147.17 g/mol [2] |
| InChI | InChI=1S/C9H9NO/c1-6-3-2-4-7-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11)[1] |
| SMILES | CC1=C2C(=CC=C1)CNC2=O[1] |
Physicochemical Properties
The physicochemical properties of 7-Methylisoindolin-1-one are crucial for its handling, formulation, and behavior in biological systems. The presence of the methyl group can influence its solubility and stability[1].
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid | [1] |
| Purity | ≥95% | [2][3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 7-Methylisoindolin-1-one. While specific spectra for this compound are not widely published, typical spectral features for the isoindolinone core can be predicted.
1. 1H NMR Spectroscopy (Predicted)
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Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns characteristic of a substituted benzene ring.
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Methylene Protons (-CH2-): A singlet or a pair of doublets in the range of 4.0-4.5 ppm.
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Methyl Protons (-CH3): A singlet around 2.0-2.5 ppm.
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Amide Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
2. 13C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170 ppm.
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Aromatic Carbons: Multiple signals in the range of 120-145 ppm.
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Methylene Carbon (-CH2-): A signal around 45-55 ppm.
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Methyl Carbon (-CH3): A signal in the upfield region, around 15-25 ppm.
3. Infrared (IR) Spectroscopy (Predicted)
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N-H Stretch: A peak in the region of 3200-3400 cm-1.
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C-H Stretch (Aromatic and Aliphatic): Peaks just above and below 3000 cm-1.
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C=O Stretch (Amide): A strong absorption band around 1680-1700 cm-1.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm-1 region.
4. Mass Spectrometry (MS) (Predicted)
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Molecular Ion Peak (M+): A peak at m/z = 147, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Fragmentation would likely involve the loss of CO (m/z = 119) and subsequent rearrangements of the isoindole ring.
Synthetic Approaches
The synthesis of isoindolinones can be achieved through various methods. A common and effective strategy involves the reductive amination of 2-carboxybenzaldehydes or related precursors.
Proposed Synthesis: Reductive Amination of 2-Formyl-3-methylbenzoic Acid
A plausible and efficient route to 7-Methylisoindolin-1-one involves the tandem reductive amination and intramolecular amidation of 2-formyl-3-methylbenzoic acid with an ammonia source. This approach is attractive due to the availability of the starting materials and the often mild reaction conditions.
Caption: Proposed synthetic workflow for 7-Methylisoindolin-1-one.
Experimental Protocol: Conceptual Step-by-Step Methodology
This protocol is a conceptualized procedure based on general methods for isoindolinone synthesis. Optimization of specific conditions would be necessary.
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Reaction Setup: To a solution of 2-formyl-3-methylbenzoic acid in a suitable solvent (e.g., methanol or ethanol), add an ammonia source, such as ammonium acetate.
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Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
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Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or a similar hydride source, portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the carboxylic acid.
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Cyclization: Upon reduction of the imine to the corresponding amine, intramolecular cyclization via amidation is expected to occur, potentially with gentle heating, to form the lactam ring of 7-Methylisoindolin-1-one.
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Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure 7-Methylisoindolin-1-one.
Causality Behind Experimental Choices:
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Solvent: Protic solvents like methanol or ethanol are often used as they can dissolve the starting materials and are compatible with the reducing agents.
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Ammonia Source: Ammonium acetate is a convenient source of ammonia and also acts as a buffer.
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Reducing Agent: Sodium cyanoborohydride is selective for the reduction of imines over carbonyls and carboxylic acids under mildly acidic conditions, which is ideal for this one-pot reaction.
Biological Significance and Potential Applications
The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of isoindolinone have demonstrated a wide range of pharmacological activities.
Potential Therapeutic Areas:
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Oncology: Many isoindolinone derivatives have been investigated as anticancer agents. They can act as inhibitors of various enzymes involved in cancer progression, such as kinases and poly (ADP-ribose) polymerase (PARP).
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Inflammation and Immunology: Certain isoindolinone-based compounds have shown anti-inflammatory and immunomodulatory effects.
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Central Nervous System (CNS) Disorders: The isoindolinone core has been incorporated into molecules targeting CNS disorders.
The methyl group at the 7-position of 7-Methylisoindolin-1-one can serve as a handle for further chemical modification to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic properties for specific therapeutic targets.
Conclusion
7-Methylisoindolin-1-one is a valuable heterocyclic compound with a chemical structure that holds significant promise for the development of novel therapeutics. While specific experimental data for this molecule is not extensively documented in publicly available literature, its synthesis can be approached through established methods for isoindolinone formation. Further experimental characterization of its physicochemical properties and biological activity is warranted to fully explore its potential in drug discovery and development. This guide provides a foundational understanding of 7-Methylisoindolin-1-one for researchers and scientists in the field.
References
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